molecular formula C30H33N3O5S2 B11519940 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B11519940
M. Wt: 579.7 g/mol
InChI Key: BBGSYIJZAHMNTD-UHFFFAOYSA-N
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Description

The compound “(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic molecule that features a thiazole ring, methoxyphenyl groups, and a pyrrolidine sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of methoxyphenyl groups, and the attachment of the pyrrolidine sulfonyl group. Typical synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.

    Introduction of Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Pyrrolidine Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and pyrrolidine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the thiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and methoxyphenyl groups may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared with other thiazole-containing compounds, such as thiazolidinediones and thiazole-based kinase inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H33N3O5S2

Molecular Weight

579.7 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C30H33N3O5S2/c1-36-25-11-9-24(10-12-25)31-30-33(19-16-22-6-15-28(37-2)29(20-22)38-3)27(21-39-30)23-7-13-26(14-8-23)40(34,35)32-17-4-5-18-32/h6-15,20-21H,4-5,16-19H2,1-3H3

InChI Key

BBGSYIJZAHMNTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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